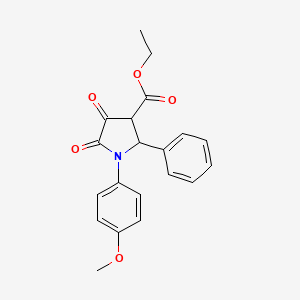Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
CAS No.: 401941-23-9
Cat. No.: VC4100400
Molecular Formula: C20H19NO5
Molecular Weight: 353.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 401941-23-9 |
|---|---|
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.4 |
| IUPAC Name | ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C20H19NO5/c1-3-26-20(24)16-17(13-7-5-4-6-8-13)21(19(23)18(16)22)14-9-11-15(25-2)12-10-14/h4-12,16-17H,3H2,1-2H3 |
| Standard InChI Key | JHVAFDQAKMFLDH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
The compound’s IUPAC name, ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate, reflects its intricate architecture. Its molecular formula is , with a molecular weight of 353.37 g/mol . The structure comprises a pyrrolidine ring substituted at positions 1 and 2 with 4-methoxyphenyl and phenyl groups, respectively, while positions 4 and 5 are ketone moieties. The ester functional group at position 3 enhances its reactivity in synthetic applications .
Key Structural Features:
-
Pyrrolidine-2,3-dione core: Provides a rigid, planar framework conducive to intermolecular interactions.
-
Aromatic substituents: The 4-methoxyphenyl and phenyl groups introduce steric bulk and electronic effects, influencing reactivity and solubility.
-
Ester group: Serves as a handle for further chemical modifications, such as hydrolysis or transesterification .
Synthetic Methodologies
Enzymatic Synthesis
A biocatalytic approach using Myceliophthora thermophila laccase was reported for analogous pyrrolidine-2,3-diones . In this method, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one reacts with catechol derivatives in acetonitrile and phosphate buffer (pH 8.0) under aerobic conditions. The enzymatic system facilitates oxidative coupling, yielding target compounds in ~60% isolated yield after purification by preparative TLC .
Chemical Oxidation
Chemical synthesis employing as an oxidizing agent has also been demonstrated . For example, methyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reacts with catechol in acetonitrile-phosphate buffer, with driving the oxidation. This method achieves comparable yields (60%) to enzymatic routes but requires careful control of stoichiometry and reaction time .
Scalability and Industrial Production
Aromsyn reports custom synthesis capabilities for this compound at scales ranging from grams to kilograms, emphasizing its relevance in industrial R&D . The process typically involves:
-
Condensation: Reacting substituted phenylamines with diketone precursors.
-
Cyclization: Acid- or base-catalyzed ring closure to form the pyrrolidine core.
-
Esterification: Introducing the ethyl carboxylate group via alkylation .
Physicochemical Properties
The compound’s solubility in polar aprotic solvents like DMSO and ethyl acetate facilitates its use in coupling reactions . Its estimated density aligns with structurally similar pyrrolidine derivatives .
Structural Characterization
Spectroscopic Data
1H NMR (DMSO-d6):
-
δ 7.82 (d, J = 8.1 Hz, 2H, aromatic protons)
-
δ 7.42 (t, J = 7.8 Hz, 2H, phenyl group)
-
δ 3.69 (s, 3H, methoxy group)
13C NMR:
IR (KBr):
Crystallographic Analysis
While no crystal structure of this specific compound is reported, analogous pyrrolidine-2,3-diones exhibit monoclinic crystal systems with P21/c space groups. Hirshfeld surface analyses of related structures reveal dominant H···O interactions (40–50% contribution), underscoring the role of hydrogen bonding in molecular packing .
Applications and Reactivity
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. Its diketone moiety is amenable to nucleophilic attacks, enabling the construction of heterocyclic scaffolds with potential anticancer or anti-inflammatory activity. For instance, hydrazone derivatives of pyrrolidine-2,3-diones have shown inhibitory effects on cyclooxygenase-2 (COX-2) .
Material Science
In functional materials, the aromatic and electron-deficient dione system facilitates π-π stacking and charge-transfer interactions. These properties are exploitable in organic semiconductors or non-linear optical materials .
Synthetic Versatility
-
Ester Hydrolysis: Conversion to the carboxylic acid under acidic or basic conditions.
-
Grignard Reactions: Addition to ketone groups for alkyl chain elongation.
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids .
Comparative Analysis with Analogues
| Compound | Molecular Weight | Melting Point | Key Differences |
|---|---|---|---|
| Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate | 227.26 g/mol | N/A | Aliphatic substituent at N1 |
| Methyl 3-(3,4-dihydroxyphenyl)-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate | 439.42 g/mol | 143–145°C | Additional hydroxyl groups |
The substitution pattern profoundly impacts physicochemical properties. For example, the 4-methoxyphenyl group in the target compound enhances solubility in organic solvents compared to aliphatic analogues .
Future Perspectives
-
Pharmacological Profiling: Systematic evaluation of bioactivity against cancer, inflammation, and microbial targets.
-
Process Optimization: Development of continuous-flow synthesis to improve yield and sustainability.
-
Advanced Materials: Exploration of charge-transfer complexes for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume